molecular formula C12H17NO2 B8505209 Piperidinium benzoate

Piperidinium benzoate

Cat. No.: B8505209
M. Wt: 207.27 g/mol
InChI Key: QJIJQNUQORKBKY-UHFFFAOYSA-N
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Description

Piperidinium benzoate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

Piperidinium compounds, including piperidinium benzoate, have demonstrated notable antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them suitable candidates for inclusion in topical antimicrobial formulations. For instance, piperidinium derivatives have been incorporated into deodorant and antiperspirant products due to their ability to reduce perspiration and combat odor-causing bacteria .

1.2 Drug Development

The structural versatility of piperidine derivatives allows for the design of new pharmaceuticals targeting a range of conditions. Recent studies have shown that piperidinium derivatives can effectively inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer’s . Furthermore, computational studies have predicted the pharmacological activity of new piperidine derivatives, indicating potential applications in cancer treatment and central nervous system disorders .

1.3 Coordination Chemistry

Piperidinium compounds have been explored for their coordination properties with metal ions. For example, a study highlighted the use of piperidinium-based ligands in forming stable metal-ligand complexes that exhibit interesting electronic properties and thermal stability . These complexes may find applications in catalysis or as photoactive materials.

Agricultural Applications

2.1 Herbicidal Ionic Liquids

Recent advancements have led to the synthesis of piperidinium-based herbicidal ionic liquids (HILs). These compounds exhibit enhanced wettability and phytotoxicity compared to conventional herbicides. A study demonstrated that synthesized 1-alkyl-1-methylpiperidinium (3,6-dichloro-2-methoxy)benzoates showed superior performance in controlling weed growth due to their improved surface activity .

Synthetic Methods

The synthesis of this compound typically involves straightforward chemical reactions starting from commercially available precursors. For instance, one method includes the esterification of benzoic acid with piperidine derivatives under controlled conditions to yield the desired product. The resulting compound can then be purified through recrystallization or chromatography.

Case Studies

4.1 Topical Formulations

In a case study focusing on cosmetic applications, piperidinium compounds were formulated into antiperspirants that effectively reduced sweat production while providing antimicrobial benefits. These formulations were tested for skin compatibility and efficacy against common bacteria associated with body odor .

4.2 Phytotoxicity Testing

A comprehensive evaluation of the phytotoxic effects of synthesized piperidinium-based herbicides was conducted using various plant species. Results indicated significant inhibition of growth in target weeds compared to control groups, showcasing the potential for these compounds in agricultural pest management .

Summary Table: Key Properties and Applications

Application AreaKey FindingsReferences
Pharmaceuticals Antimicrobial activity; enzyme inhibition
Agriculture Effective herbicide with enhanced wettability
Coordination Chemistry Stable metal-ligand complexes

Chemical Reactions Analysis

Step 2: Metathesis with Sodium Benzoate

  • Reaction : 1-Alkyl-1-methylpiperidinium bromide reacts with sodium benzoate in aqueous solution.

  • Conditions : Sodium bicarbonate is used to neutralize excess acid, avoiding Hoffman elimination. The product is extracted with chloroform, washed to remove bromide ions, and dried under reduced pressure .

Yield and Surfactant Content

Alkyl Chain LengthSurfactant Content (%)Yield (%)
C₈93.085
C₁₀98.595
C₁₈93.593
Data adapted from herbicidal ionic liquid studies .

Reactivity in Condensation Reactions

Piperidinium benzoate facilitates condensation reactions, such as the Rügheimer-Burrows reaction, via iminium ion intermediates :

Example Reaction

  • Reactants : this compound, benzaldehyde.

  • Product : 3,5-Dibenzylpyridine (confirmed via NMR and oxidative derivatization) .

  • Catalytic Role : The benzoate anion stabilizes intermediates, enhancing reaction efficiency compared to acetate analogs .

Surface Activity and Interfacial Reactions

This compound’s amphiphilic structure drives its surface-active behavior, critical for herbicidal applications :

Key Findings

  • Wettability : HILs (Herbicidal Ionic Liquids) with C₁₈ chains exhibit superior surface wetting on plant leaves compared to commercial formulations.

  • Zeta Potential : Chain elongation (C₈→C₁₈) increases surface charge density, enhancing adsorption on hydrophobic interfaces.

  • AFM Analysis : Longer alkyl chains form denser monolayers, reducing interfacial tension by 40–60% .

Wettability Comparison

CompoundContact Angle (°)Surface Tension (mN/m)
Piperidinium C₈25 ± 332.1
Piperidinium C₁₈12 ± 228.5
Commercial Dicamba45 ± 440.2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) confirms structural integrity and electronic effects :

¹H NMR Shifts

  • Piperidinium Cation : Protons near nitrogen display downfield shifts (δ 3.2–3.5 ppm) due to electron withdrawal by the benzoate anion.

  • Benzoate Anion : Aromatic protons resonate at δ 7.2–7.8 ppm, with methoxy groups at δ 3.9 ppm (for dicamba analogs) .

¹³C NMR Data

Carbon PositionChemical Shift (ppm)
N-CH₃45.2
Piperidinium C262.8
Benzoate COO⁻170.5

Stability and Decomposition Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and alkyl fragments (TGA analysis).

  • Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) induces Hoffman elimination, forming alkenes and piperidine derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperidinium benzoate, and how can researchers optimize reaction conditions for purity and yield?

  • Methodological Answer : this compound is typically synthesized via acid-base reactions between piperidine and benzoic acid in polar solvents (e.g., ethanol or water). Optimization involves:

  • Solvent selection : Ethanol improves solubility, while water reduces costs but may require reflux .
  • Stoichiometric ratios : A 1:1 molar ratio minimizes byproducts; excess piperidine can enhance yield but risks residual base contamination .
  • Temperature control : Reactions at 60–80°C balance kinetics and side reactions. Monitor via TLC or HPLC for completion .
  • Purification : Recrystallization from acetone/water mixtures (70:30 v/v) yields >95% purity. Validate purity via melting point analysis and NMR .

Q. What characterization techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) should show peaks for piperidinium protons (δ 3.1–3.4 ppm) and aromatic protons (δ 7.5–8.1 ppm). 13^{13}C NMR confirms benzoate carbonyl resonance (δ 167–170 ppm) .
  • FT-IR : Stretching vibrations for COO⁻ (1550–1610 cm⁻¹) and N–H (2500–3000 cm⁻¹) validate ionic pairing .
  • XRD : Compare experimental diffractograms with simulated patterns from crystallographic databases (e.g., Cambridge Structural Database) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C) and phase transitions .

Example Workflow :

     Synthesis → Recrystallization → NMR/IR → XRD → Thermal Analysis  

Discrepancies in data require replication with controlled humidity (hygroscopicity may alter XRD results) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in sample preparation or analytical conditions. To address this:

  • Standardize Protocols : Adopt identical heating rates (e.g., 10°C/min in TGA) and purge gases (N₂ vs. air) .
  • Control Humidity : Pre-dry samples at 50°C under vacuum for 24 hours to mitigate hygroscopic effects .
  • Cross-Validate Techniques : Pair DSC with isothermal gravimetric analysis (IGA) to distinguish decomposition from solvent loss .
  • Meta-Analysis : Use PICOT frameworks to systematically review literature (e.g., Population: this compound; Intervention: Thermal analysis methods; Comparison: Ambient vs. controlled humidity; Outcome: Decomposition temperature) .

Example Conflict Resolution Table :

StudyReported Decomp. Temp. (°C)MethodologyHumidity Control?
A210TGA (N₂)Yes
B185DSC (Air)No
Conclusion: Discrepancy likely due to oxidative degradation in Study B .

Q. What strategies are recommended for designing experiments to study the ionic conductivity mechanisms of this compound in polymer electrolytes?

  • Methodological Answer : To investigate conductivity:

  • Sample Fabrication : Blend this compound (5–20 wt%) with PVA or PVDF matrices. Use solution casting with DMF solvent .
  • Impedance Spectroscopy : Measure conductivity (σ) at 25–100°C. Apply Arrhenius modeling to distinguish ion-hopping vs. segmental motion mechanisms .
  • Control Variables : Fix film thickness (100–200 µm) and electrode contact area to minimize experimental noise .
  • Ethical Data Reporting : Disclose solvent toxicity (DMF) and safety protocols in supplementary materials .

Advanced Design Framework :

  • PICOT Question :
    In polymer electrolytes (P), does increasing this compound concentration (I) compared to unmodified polymers (C) enhance ionic conductivity (O) under thermal stress (T)?
  • Hypothesis Testing : Use ANOVA to compare σ across concentrations; report p-values and confidence intervals .

Q. Data Management & Reproducibility

  • Supporting Information : Archive raw NMR spectra, DSC curves, and impedance data in repositories like Zenodo, citing DOIs in the main text .
  • Ethical Compliance : Document IRB approvals if collaborating with human subjects (e.g., toxicity studies) .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

piperidin-1-ium;benzoate

InChI

InChI=1S/C7H6O2.C5H11N/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5H,(H,8,9);6H,1-5H2

InChI Key

QJIJQNUQORKBKY-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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